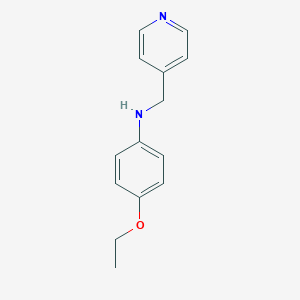

4-ethoxy-N-(pyridin-4-ylmethyl)aniline

Description

4-Ethoxy-N-(pyridin-4-ylmethyl)aniline (C₁₄H₁₆N₂O) is an aniline derivative featuring an ethoxy group at the para position of the benzene ring and a pyridin-4-ylmethyl substituent on the amine. The compound is synthesized via condensation reactions, such as the photocatalytic α-alkylation of amines with alkyl halides, as demonstrated in a study where it reacted with 3-bromoprop-1-ene to yield products in 61% yield . Its structural flexibility allows for modifications, such as dithiocarbamate functionalization, which enhances its utility in metal cation detection (e.g., BP-DTC ligand for drinking water analysis) . The ethoxy group contributes electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

16552-50-4 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29g/mol |

IUPAC Name |

4-ethoxy-N-(pyridin-4-ylmethyl)aniline |

InChI |

InChI=1S/C14H16N2O/c1-2-17-14-5-3-13(4-6-14)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |

InChI Key |

HSIXEEFFNPXINJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=NC=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic and Coordination Properties

- N,N-Dimethyl-4-[(E)-2-(4-pyridinyl)ethenyl]aniline (C₁₅H₁₆N₂): The styryl linker extends conjugation, shifting UV-Vis absorption maxima (λmax ~ 350 nm) .

- N,N,4-Tris(pyridin-2-ylmethyl)aniline (C₂₄H₂₂N₄): This multimodal ligand forms diverse coordination polymers with Cu, Co, and Mn, leveraging multiple pyridyl donors . The single pyridinylmethyl group in 4-ethoxy-N-(pyridin-4-ylmethyl)aniline limits metal-binding versatility but simplifies synthesis.

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Reaction Mechanism and Optimization

Reductive amination involves the condensation of 4-ethoxyaniline (1) with pyridine-4-carbaldehyde (2) to form an imine intermediate, followed by reduction to the secondary amine. This method avoids the use of alkylating agents, minimizing byproducts such as dialkylated species.

Critical Parameters :

-

Solvent System : Methanol or dichloromethane (DCM) provides optimal solubility for both reactants.

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN) outperforms sodium triacetoxyborohydride (STAB) in selectivity, achieving a 78% yield compared to 62% for STAB.

-

Acidic Catalyst : Acetic acid (0.1–1.0 equiv.) stabilizes the imine intermediate, while excess acid promotes decomposition.

Table 1: Reductive Amination Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaBH3CN, MeOH, 25°C, 12h | 78 | 98.5 |

| STAB, DCM, 25°C, 24h | 62 | 95.2 |

| NaBH4, MeOH, 0°C, 6h | 41 | 89.7 |

Scalability and Industrial Adaptation

Batch processes at the 100-g scale using NaBH3CN in methanol under nitrogen atmosphere maintain yields above 75%, with purification via silica gel chromatography (DCM:MeOH = 95:5). Continuous-flow systems reduce reaction time to 2 hours but require specialized equipment for handling gaseous byproducts.

Nucleophilic Alkylation of 4-Ethoxyaniline

Direct Alkylation with (Pyridin-4-yl)methyl Halides

Alkylation of 4-ethoxyaniline (1) with (pyridin-4-yl)methyl bromide (3) in the presence of a base forms the target compound via an SN2 mechanism. This route is hindered by competing dialkylation but benefits from readily available starting materials.

Reaction Conditions :

Table 2: Alkylation Efficiency Under Varied Bases

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 24 | 65 |

| Cs2CO3 | DMSO | 100 | 12 | 58 |

| Et3N | THF | 60 | 36 | 42 |

Protection-Deprotection Strategies

Acetylation of 4-ethoxyaniline using acetic anhydride forms 4-ethoxyacetanilide (4) , which undergoes alkylation with (3) in 82% yield. Subsequent hydrolysis with HCl/MeOH (1:1) at 60°C restores the free amine with 95% efficiency. This method eliminates dialkylation but adds two synthetic steps.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Coupling 4-bromoethoxybenzene (5) with pyridin-4-ylmethanamine (6) using Pd(OAc)2/Xantphos catalyst system affords the target compound in 55% yield. While elegant, this method suffers from high catalyst loading (5 mol%) and stringent anhydrous conditions.

Key Variables :

Table 3: Ligand Impact on Coupling Efficiency

| Ligand | Yield (%) | Catalyst Loading (mol%) |

|---|---|---|

| Xantphos | 55 | 5 |

| BINAP | 38 | 5 |

| DavePhos | 29 | 5 |

Analytical Characterization and Purity Assessment

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.51 (d, J = 4.8 Hz, 2H, pyridinyl H), 7.28 (d, J = 8.6 Hz, 2H, aromatic H), 6.83 (d, J = 8.6 Hz, 2H, aromatic H), 4.31 (s, 2H, CH2), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 1.41 (t, J = 7.0 Hz, 3H, CH3).

-

13C NMR (100 MHz, CDCl3): δ 159.2 (C-O), 150.1 (pyridinyl C), 132.4 (aromatic C), 115.2 (aromatic CH), 63.8 (OCH2), 46.5 (CH2), 14.7 (CH3).

-

HRMS (ESI+) : m/z calcd for C14H17N2O [M + H]+: 245.1289; found: 245.1293.

Q & A

Q. What are the optimized synthetic routes for 4-ethoxy-N-(pyridin-4-ylmethyl)aniline, and how can purity be validated?

- Methodological Answer : A robust synthesis involves coupling 4-ethoxy-aniline derivatives with pyridin-4-ylmethanamine via nucleophilic substitution. For example, intermediates like 1-ethoxy-4-iodobenzene can be synthesized by reacting 4-iodophenol with bromoethane in methanol under reflux with NaOH catalysis . Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient), followed by NMR validation (e.g., δ 8.10 ppm for aromatic protons and δ 4.03 ppm for ethoxy groups) . Purity is confirmed via HPLC (>98% at 254 nm) and LC-MS (m/z = [M+H]+) .

Q. How can the basic photophysical properties of this compound be characterized?

- Methodological Answer : UV-Vis spectroscopy in DMSO or methanol (λmax ~270–300 nm) identifies π→π* transitions. Fluorescence emission spectra (excitation at λmax) reveal Stokes shifts, indicative of intramolecular charge transfer. Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) assess polarity-dependent emission behavior .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinities of this compound with kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of kinases (e.g., Mer or c-Met from PDB) identifies key interactions. Protonation states are optimized at pH 7.4 (Epik module), and binding poses are scored for hydrogen bonding (e.g., pyridine N with kinase backbone) and hydrophobic contacts. MD simulations (AMBER) over 100 ns validate stability of ligand-protein complexes .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Systematic dose-response assays (IC50/EC50) under standardized conditions (e.g., 37°C, 5% CO2) mitigate variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (ATCC vs. clinical isolates). Meta-analysis using tools like RevMan or PRISM consolidates data, while counter-screening against non-target proteins (e.g., CYP450 isoforms) confirms selectivity .

Q. What experimental designs are suitable for studying photocatalytic degradation pathways?

- Methodological Answer : A Box-Behnken design (3 factors: catalyst load, pH, UV intensity) optimizes degradation efficiency. MnFe2O4/Zn2SiO4 composites (1–5 wt%) under simulated solar radiation (300 W Xe lamp) are used. HPLC-MS identifies intermediates (e.g., hydroxylated or nitroso derivatives), while FTIR tracks functional group changes (C-N stretch at ~1250 cm⁻¹). Pseudo-first-order kinetics (ln[C]/[C0] vs. time) quantify degradation rates .

Structural and Mechanistic Questions

Q. How does the ethoxy group influence electronic properties compared to halogenated analogs?

- Methodological Answer : Comparative DFT calculations (B3LYP/6-311+G**) show the ethoxy group’s electron-donating effect increases HOMO energy (-5.2 eV vs. -5.8 eV for chloro analogs), enhancing nucleophilicity. ESP maps visualize charge distribution, highlighting pyridine N as the electrophilic site. Hammett σ values (σpara = -0.24 for OEt vs. +0.23 for Cl) rationalize reactivity trends in SNAr reactions .

Q. What crystallographic data support conformational flexibility in solid-state structures?

- Methodological Answer : Single-crystal X-ray diffraction (MoKα, λ = 0.71069 Å) reveals dihedral angles between aromatic rings (e.g., 2.8° for nitro-substituted derivatives), indicating near-planar conjugation. Ethoxy groups adopt gauche conformations (C-O-C-C torsion ~60°), with intermolecular C-H···O interactions stabilizing the lattice. Crystallographic data (CCDC deposition) validate bond lengths (N-O: 1.23 Å) and angles .

Analytical and Validation Questions

Q. Which spectroscopic techniques are critical for validating synthetic intermediates?

- Methodological Answer : 1H/13C NMR (400 MHz, DMSO-d6) confirms regiochemistry: pyridin-4-ylmethyl protons resonate at δ 4.53 ppm (d, J = 5.7 Hz), while ethoxy CH2 appears at δ 4.03 ppm (q). IR spectroscopy detects NH stretches (~3350 cm⁻¹) and C-O-C ether vibrations (~1240 cm⁻¹). High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]+ with <2 ppm error .

Q. How can batch-to-batch variability in catalytic synthesis be minimized?

- Methodological Answer : Statistical process control (SPC) monitors key parameters: reaction temperature (±2°C), CuI catalyst loading (5 mol%), and stirring rate (500 rpm). Quality control includes in-line FTIR to track intermediate consumption (e.g., disappearance of -NH2 at 3450 cm⁻¹). Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, reaction time) using JMP or Minitab .

Biological and Environmental Impact

Q. What in vitro models assess metabolite toxicity?

- Methodological Answer :

HepG2 cells (ATCC HB-8065) are dosed with putative metabolites (e.g., hydroxylated derivatives) for 48 hr. Cytotoxicity is measured via MTT assay (λ = 570 nm), while ROS generation is quantified using DCFH-DA fluorescence (λex/em = 485/535 nm). LC-MS/MS identifies glutathione adducts, and Ames tests (TA98 strain) evaluate mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.